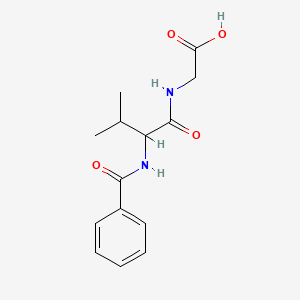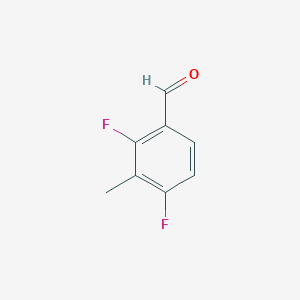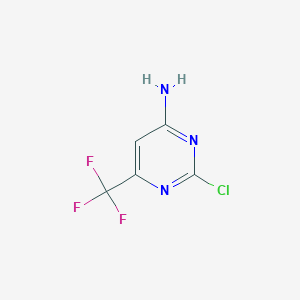
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3ClF3N3 It is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 6-position
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with mitochondrial complex I, leading to the inhibition of electron transport . This inhibition disrupts the energy production in cells, leading to their death.
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria by inhibiting the function of complex I . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy. The specific pathways affected would depend on the cell type and the physiological context .
Pharmacokinetics
Therefore, it’s challenging to outline its impact on bioavailability. The compound’s lipophilicity and water solubility, which can influence its absorption and distribution, are reported .
Result of Action
The result of the compound’s action is the disruption of energy production within cells, leading to cell death . This makes it potentially useful in applications where the inhibition of certain cell types is desirable, such as in the treatment of diseases or in pest control .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phases, which are used to study the interfacial interactions of pyrimidines . This interaction is essential for understanding the behavior of pyrimidine derivatives in biological membranes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group in the compound has been shown to enhance drug potency by improving interactions with target proteins, such as reverse transcriptase enzymes . This enhancement can lead to significant changes in cellular activities and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group plays a pivotal role in these interactions, often leading to enzyme inhibition or activation. For example, the compound’s interaction with reverse transcriptase enzymes involves key hydrogen bonding interactions that lower the pKa of cyclic carbamates, thereby enhancing drug potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term in vitro and in vivo studies are essential to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition or activation. At higher doses, toxic or adverse effects may occur, including skin and eye irritation, as well as respiratory irritation . Understanding the dosage thresholds is crucial for safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s trifluoromethyl group significantly affects its metabolic behavior, often leading to unique metabolic pathways compared to non-fluorinated analogs . These interactions are essential for understanding the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors that determine its efficacy and toxicity. Studies have shown that the compound can be effectively transported across cellular membranes, influencing its distribution within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its precise mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the chloro group at the 4-position with an amino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully monitored to maintain consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents like ethanol or DMSO at elevated temperatures.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of 2-amino-6-(trifluoromethyl)pyrimidin-4-amine derivatives .
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
- 2-Chloro-6-methylpyrimidin-4-amine
- 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, which can improve its efficacy in biological systems .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOXHSQGNDLFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517741 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85730-36-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





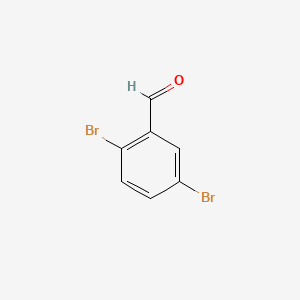
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
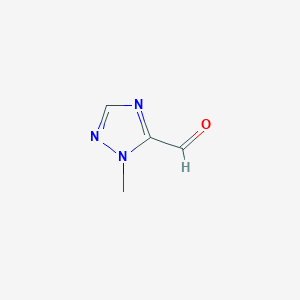
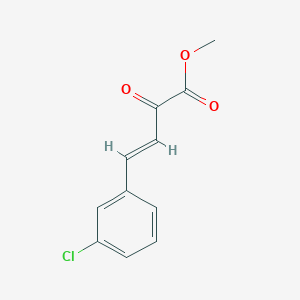
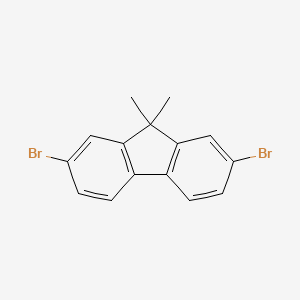
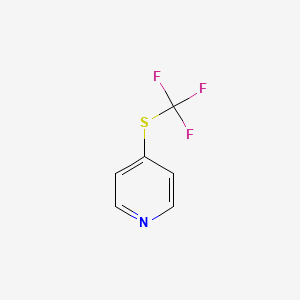
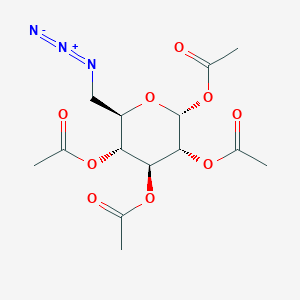
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
